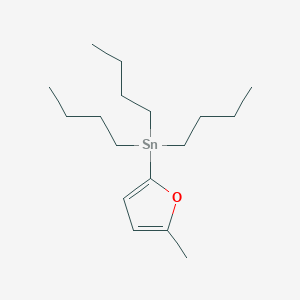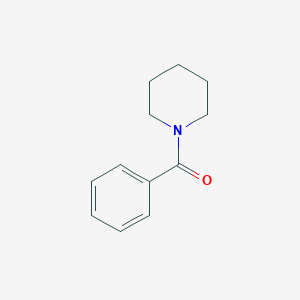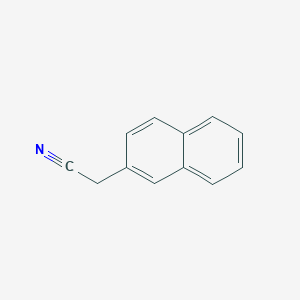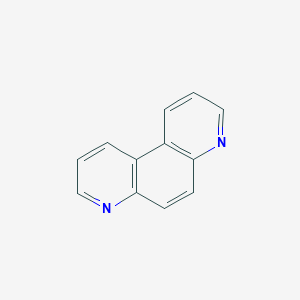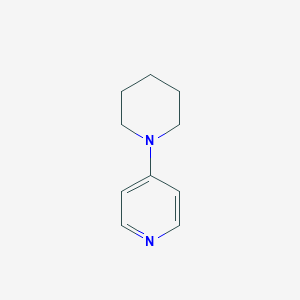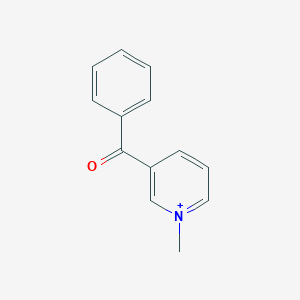
Pyridinium, 3-benzoyl-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 3-benzoyl-1-methyl- is a type of pyridinium salt, which is a class of organic compounds containing a pyridine ring with a positively charged nitrogen atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are often used as intermediates in organic synthesis and as reagents in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 3-benzoyl-1-methyl- typically involves the reaction of 3-benzoylpyridine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired pyridinium salt.
Industrial Production Methods
In an industrial setting, the production of pyridinium, 3-benzoyl-1-methyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 3-benzoyl-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products formed are carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted pyridinium salts with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 3-benzoyl-1-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of pyridinium, 3-benzoyl-1-methyl- involves its interaction with specific molecular targets and pathways. The positively charged nitrogen atom in the pyridinium ring can interact with negatively charged sites on enzymes or receptors, leading to the modulation of their activity. Additionally, the benzoyl group can participate in various chemical reactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Pyridinium, 3-benzoyl-1-methyl- can be compared with other similar compounds, such as:
Pyridinium, 3-acetyl-1-methyl-: Similar structure but with an acetyl group instead of a benzoyl group.
Pyridinium, 3-benzoyl-1-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Pyridinium, 3-benzoyl-1-phenyl-: Similar structure but with a phenyl group instead of a methyl group.
The uniqueness of pyridinium, 3-benzoyl-1-methyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
(1-methylpyridin-1-ium-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12NO/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11/h2-10H,1H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRCSCQNZOBIFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12NO+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328381 |
Source


|
| Record name | Pyridinium, 3-benzoyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38495-55-5 |
Source


|
| Record name | Pyridinium, 3-benzoyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)
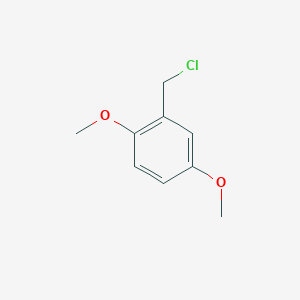
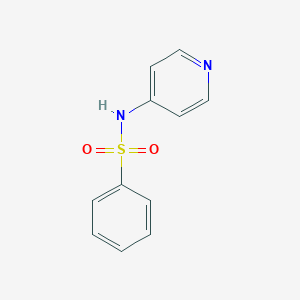
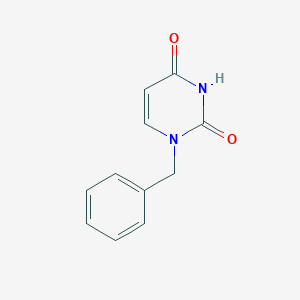
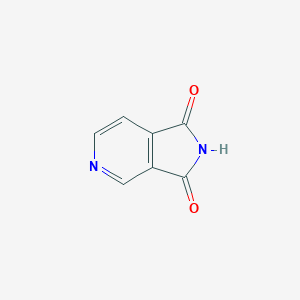


![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)
